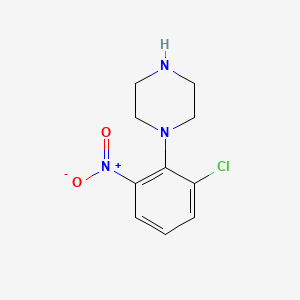

1-(2-Chloro-6-nitrophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOXZZHKOZLHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973015 | |

| Record name | 1-(2-Chloro-6-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5749-39-3 | |

| Record name | 1-(2-Chloro-6-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

1-(2-Chloro-6-nitrophenyl)piperazine is a substituted arylpiperazine, a structural motif of significant interest in medicinal chemistry and drug development. Arylpiperazines are integral components of numerous therapeutic agents, acting on the central nervous system and other biological targets. The strategic synthesis of this specific molecule serves as an exemplary case study in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The core of this synthesis is the reaction between piperazine and a highly activated aromatic halide, 1,3-dichloro-2-nitrobenzene.

The Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The formation of the target molecule is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and is contingent on two key features of the aromatic substrate[1]:

-

Presence of a Good Leaving Group: A halide, typically chlorine or fluorine, serves as the leaving group.

-

Ring Activation: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group[1][2].

In this synthesis, 1,3-dichloro-2-nitrobenzene is the ideal electrophile. The potent electron-withdrawing nitro group at the C2 position strongly activates the two adjacent chlorine atoms at C1 and C3, making them highly susceptible to attack by a nucleophile.

The reaction proceeds through a two-step addition-elimination mechanism[2]:

-

Nucleophilic Addition: The piperazine nitrogen atom attacks the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product. In this protocol, an excess of piperazine itself can conveniently serve as both the nucleophile and the base.

Detailed Experimental Protocol

This protocol details a robust procedure for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 1,3-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 2675-77-6 | Starting electrophile. Corrosive. |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | Nucleophile and base. Hygroscopic. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, reaction solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction and crystallization solvent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup. |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | For workup. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1,3-dichloro-2-nitrobenzene (9.6 g, 50 mmol, 1.0 equiv.) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the mixture until the solid is fully dissolved.

-

Nucleophile Addition: Add anhydrous piperazine (12.9 g, 150 mmol, 3.0 equiv.) to the solution in one portion. The excess piperazine acts as both the nucleophilic reagent and the acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to 110 °C using a heating mantle and maintain this temperature with vigorous stirring for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench and Workup: After cooling the mixture to room temperature, pour it into a separatory funnel containing 300 mL of deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

Key Reaction Parameters and Scientific Rationale

The success of this synthesis hinges on the careful control of several key parameters. The rationale for each is grounded in established chemical principles.

| Parameter | Recommended Value | Rationale |

| Stoichiometry | 1:3 (Aryl Halide:Piperazine) | A significant excess of piperazine serves two crucial functions: 1) It acts as the base to neutralize the HCl byproduct, driving the reaction forward. 2) It increases the probability of monosubstitution on the aryl ring and minimizes N,N'-di-arylation of the piperazine. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is ideal for SNAr reactions. DMF effectively solvates the cationic intermediates but does not strongly solvate the nucleophile, thereby enhancing its reactivity. Aprotic solvents are preferred as protic solvents can deactivate the nucleophile through hydrogen bonding[3]. |

| Temperature | 110 °C | SNAr reactions require thermal energy to overcome the activation barrier associated with the initial attack and formation of the Meisenheimer complex. The specified temperature provides a sufficient reaction rate without causing significant degradation of reagents or products[4]. |

| Atmosphere | Inert (Nitrogen/Argon) | Piperazine is hygroscopic and can absorb atmospheric CO₂. An inert atmosphere prevents the introduction of water, which could lead to side reactions, and ensures the integrity of the anhydrous reagents. |

| Purification | Chromatography/Recrystallization | These standard techniques are essential for removing unreacted starting materials, excess piperazine hydrochloride salt, and any minor byproducts, ensuring the final product meets the high purity standards required for research and development. |

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow, from initial setup to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

-

1,3-Dichloro-2-nitrobenzene: Is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Piperazine: Is corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is readily absorbed through the skin. Handle exclusively in a fume hood.

-

General Precautions: The reaction is performed at an elevated temperature. Use caution when handling the hot apparatus.

Characterization of the Final Product

The identity and purity of the synthesized this compound (C₁₀H₁₂ClN₃O₂, M.W. 241.67 g/mol )[5] should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This guide outlines a reliable and mechanistically sound process for the synthesis of this compound. By leveraging the principles of Nucleophilic Aromatic Substitution and maintaining careful control over key reaction parameters, researchers can consistently obtain this valuable chemical building block in high purity. The detailed rationale provided for each step is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot related syntheses with a deep understanding of the underlying chemistry.

References

-

KE, C., TANG, N., HU, Y., & WANG, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. Available at: [Link]

- Google Patents. (2016). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

-

MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Available at: [Link]

-

NIH National Library of Medicine. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

-

NIH National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Chloro-6-nitrophenyl)piperazine (CAS Number: 332023-12-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 332023-12-8, known as 1-(2-Chloro-6-nitrophenyl)piperazine. As a member of the nitrophenylpiperazine class of compounds, this molecule holds potential for investigation across various domains of drug discovery and chemical biology. This document synthesizes the available information on its physicochemical properties, plausible synthetic routes, and analytical characterization methods. Furthermore, it explores the broader biological context of nitrophenylpiperazine derivatives, offering insights into potential mechanisms of action, biological targets, and therapeutic applications based on structure-activity relationships within this chemical class. Experimental protocols for synthesis, purification, and analysis are proposed based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers embarking on the study of this specific molecule, facilitating further investigation into its pharmacological and toxicological profile.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a piperazine ring substituted with a 2-chloro-6-nitrophenyl group. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring, coupled with the versatile piperazine scaffold, suggests a rich chemical space for exploring biological activity. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to interact with various biological targets, particularly in the central nervous system.[1][2] The nitrophenyl group can also contribute to specific molecular interactions and may influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 332023-12-8 | [3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [3] |

| Molecular Weight | 241.67 g/mol | [3] |

| Canonical SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)[O-] | [3] |

| InChI Key | SKTYGQGYDUZEPT-UHFFFAOYSA-N | [5] |

| Appearance | Expected to be a solid | [4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from analogous compounds, several key properties can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Supporting Evidence |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid form of similar piperazine derivatives.[6] |

| Boiling Point | Not available. | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | General solubility characteristics of nitrophenylpiperazine derivatives.[6] |

| pKa | The piperazine ring has two nitrogen atoms that can be protonated. The pKa values are expected to be in the physiological range, influencing ionization and membrane permeability. | Piperazine itself has pKa values of 5.35 and 9.73.[7] |

| LogP | 1.96 | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned via the reaction of 1,3-dichloro-2-nitrobenzene with piperazine. The ortho- and para- positions to the nitro group are activated towards nucleophilic attack, making this a feasible route.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To a solution of 1,3-dichloro-2-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperazine (1.1-1.5 equivalents). The use of a slight excess of piperazine can help drive the reaction to completion and act as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be added.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be filtered off. The filtrate is then diluted with water, which may cause the product to precipitate. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of biological effects. These studies provide a valuable framework for predicting the potential applications of the title compound.

Potential Mechanisms of Action and Biological Targets

-

Tyrosinase Inhibition: Several studies have explored nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8][9] Inhibition of tyrosinase is a target for developing treatments for hyperpigmentation disorders. The mechanism of inhibition is often mixed-type, suggesting that the compounds may bind to both the free enzyme and the enzyme-substrate complex.[8] Molecular docking studies of related compounds suggest that the nitrophenylpiperazine scaffold can fit into the active site of tyrosinase, forming interactions with key amino acid residues.[8]

Caption: Potential inhibition of the melanin synthesis pathway by this compound.

-

Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their interactions with various neurotransmitter receptors in the CNS, including serotonin and dopamine receptors.[2] This makes them attractive scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[1] The specific substitution pattern on the phenyl ring of this compound will determine its receptor binding profile and potential CNS effects.

Structure-Activity Relationships (SAR)

Studies on related nitrophenylpiperazine derivatives have provided some initial SAR insights. For instance, in the context of tyrosinase inhibition, the nature of the substituent on the second nitrogen of the piperazine ring has been shown to significantly influence activity.[8] The presence of electron-withdrawing groups on the phenyl ring can also modulate the electronic properties of the molecule and its interaction with biological targets.[8]

Analytical Characterization

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and nitro substituents. The piperazine protons will likely appear as two distinct multiplets due to their different chemical environments.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons.

While a specific spectrum for this compound is not publicly available, spectra for similar compounds can be used as a reference.[5][10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The fragmentation pattern observed in the mass spectrum can provide structural information. A mass spectrum for a related compound, [4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, is available and can offer insights into potential fragmentation pathways.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method would be a suitable starting point.

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | A suitable gradient from a low to high percentage of organic solvent (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This method would need to be optimized for the specific compound to achieve good peak shape and resolution.

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety data sheets (SDS) for similar nitrophenylpiperazine compounds, general safety precautions should be followed.[6][12][13][14]

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[12][13]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound (CAS: 332023-12-8) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data for this compound is limited, this guide provides a comprehensive overview based on the known properties and activities of the broader nitrophenylpiperazine class. The proposed synthetic and analytical methods offer a solid starting point for researchers. The exploration of its biological activities, particularly in areas such as tyrosinase inhibition and CNS receptor modulation, could unveil novel therapeutic opportunities. As with any investigational compound, further detailed studies are required to fully elucidate its pharmacological profile, mechanism of action, and safety.

References

- Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-15.

- Ghaffari, S., Ghasemi, J. B., & Riahi, S. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society, 1-13.

-

ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

-

SpectraBase. (n.d.). piperazine, 1-(2-chloro-6-nitrophenyl)-4-methyl-. Retrieved from [Link]

-

Boston University. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link]

-

MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

- J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. Analytical Sciences, 32(12), 1335-1340.

- Google Patents. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.

- Google Patents. (n.d.). New piperazine derivatives and methods for the preparation thereof and compositions containing the same.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

- PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets, 23(6), 529–551.

-

ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE open medicine, 12, 20503121241274212.

- Google Patents. (n.d.). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

-

SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). [4-(2-Chloro-6-nitro-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone. Retrieved from [Link]

- PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 420–426.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE open medicine, 12, 20503121241274212.

- Google Patents. (n.d.). United States Patent (19).

-

National Center for Biotechnology Information. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

- ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9588.

-

ResearchGate. (n.d.). In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. Retrieved from [Link]

- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4307.

- National Center for Biotechnology Information. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Darujournal of pharmaceutical sciences, 32(1), 1-19.

- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575–9588.

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. scbt.com [scbt.com]

- 4. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.es [fishersci.es]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hakon-art.com [hakon-art.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. fishersci.fi [fishersci.fi]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-6-nitrophenyl)piperazine

Abstract: This technical guide provides a comprehensive, multi-faceted approach to the complete structural elucidation of 1-(2-Chloro-6-nitrophenyl)piperazine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the integrated application of spectroscopic analysis, definitive single-crystal X-ray diffraction, and corroborative computational modeling. Each section explains the causality behind the chosen methodologies, presenting a self-validating framework for determining the precise three-dimensional architecture of this and similar heterocyclic compounds.

Introduction: The Significance of a Structural Blueprint

This compound belongs to the nitrophenylpiperazine class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Understanding the precise molecular structure—including bond lengths, bond angles, torsional angles, and conformational preferences—is not merely an academic exercise. It is the foundational blueprint upon which all further research is built. This knowledge is critical for:

-

Structure-Activity Relationship (SAR) Studies: Rational drug design depends on understanding how the three-dimensional shape of a molecule dictates its interaction with biological targets.

-

Predicting Physicochemical Properties: Solubility, lipophilicity, and crystal packing are all governed by molecular structure.

-

Synthetic Strategy: A confirmed structure validates the outcome of a chemical synthesis.

This guide presents an authoritative workflow for obtaining a high-fidelity structural model of this compound, integrating experimental evidence with theoretical validation.

Foundational Analysis: Synthesis and Spectroscopic Characterization

The first phase of structural analysis involves synthesizing the compound and confirming its covalent framework and molecular weight using a suite of spectroscopic techniques.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of piperazine derivatives can be achieved through various methods, including condensation reactions and catalytic coupling.[4] A common and effective route for this target molecule involves the nucleophilic aromatic substitution (SNAAr) of a highly electron-deficient aryl halide.

Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1,2-dichloro-3-nitrobenzene in a polar aprotic solvent such as DMF, add an excess (e.g., 3-5 equivalents) of piperazine and a base like potassium carbonate (K₂CO₃). The excess piperazine serves both as a reactant and to trap the HCl byproduct.

-

Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The high degree of activation provided by the ortho-nitro group facilitates the substitution of one of the chlorine atoms.

-

Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Confirmation

Spectroscopy provides the initial, indispensable evidence of the molecule's identity and functional groups.

Logical Framework for Spectroscopic Analysis

Caption: Complementary data obtained from key spectroscopic techniques.

A. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and elemental composition.

-

Expected Results: Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺). Given the molecular formula C₁₀H₁₂ClN₃O₂, the monoisotopic mass is approximately 241.06 g/mol .[5] A critical diagnostic feature is the isotopic pattern for chlorine: two peaks will be observed at M⁺ and M+2 in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for related structures include the loss of the nitro group (NO₂) and cleavage within the piperazine ring.[6][7]

B. Infrared (IR) Spectroscopy:

-

Purpose: To identify the principal functional groups present in the molecule.

-

Expected Results: The IR spectrum provides a characteristic fingerprint.[8] Key vibrational bands for this compound would be expected in the following regions[9][10][11]:

-

~3300 cm⁻¹: A sharp, medium-intensity peak corresponding to the N-H stretch of the secondary amine in the piperazine ring.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong, sharp peaks for the asymmetric and symmetric stretching vibrations of the aromatic nitro (Ar-NO₂) group, respectively.

-

~3100-3000 cm⁻¹ and ~2950-2800 cm⁻¹: C-H stretching vibrations for the aromatic and aliphatic (piperazine ring) protons.

-

~750-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR (Proton NMR):

-

Aromatic Region (~7.5-8.0 ppm): The three protons on the nitrophenyl ring will appear in this region. Due to the substitution pattern, they will likely present as a complex multiplet or a discernible AX₂/ABX system.

-

Piperazine Region (~3.0-3.5 ppm): The eight protons on the piperazine ring are diastereotopic and chemically non-equivalent. They are expected to appear as two distinct multiplets, each integrating to 4 protons.

-

Amine Proton (~2.0-3.0 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Region (~120-150 ppm): Six distinct signals are expected for the six unique carbons of the substituted phenyl ring. The carbons attached to the nitro and chlorine groups will be significantly shifted.

-

Aliphatic Region (~45-55 ppm): Two signals are expected for the two sets of equivalent carbons in the piperazine ring.

-

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopy confirms the molecular formula and connectivity, it provides limited information about the three-dimensional arrangement of atoms. Single-crystal X-ray diffraction is the unequivocal method for determining the precise solid-state molecular structure at atomic resolution.[12][13][14][15]

Rationale and Justification

X-ray crystallography works by measuring the diffraction pattern produced when a beam of X-rays passes through a highly ordered single crystal.[14] Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.[15] This technique provides an unambiguous determination of bond lengths, bond angles, torsional angles, and intermolecular interactions in the crystal lattice.

Experimental Protocol

-

High-Purity Sample Preparation: The starting material from the synthesis must be of the highest possible purity (>99%). Impurities disrupt the crystal lattice and prevent the growth of diffraction-quality single crystals.

-

Crystallization: Growing a suitable single crystal (ideally >50 µm in all dimensions) is often the most challenging step.[12][16]

-

Methodology: The most common method is slow evaporation . A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethanol/water, dichloromethane/hexane) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks. Other techniques include vapor diffusion and slow cooling.[14]

-

-

Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a modern diffractometer equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[12]

-

Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize atomic thermal vibrations, which results in higher resolution data.[12]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data, minimizing the difference between observed and calculated structure factors until the model converges.

-

Expected Structural Features

Based on extensive studies of similar nitrophenylpiperazine structures, the following key features are anticipated[3][17][18][19][20]:

-

Piperazine Conformation: The six-membered piperazine ring will almost certainly adopt a stable chair conformation .

-

Substituent Position: The bulky 2-chloro-6-nitrophenyl group is expected to occupy an equatorial position on the piperazine ring to minimize steric strain.

-

Aryl Ring Orientation: The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring will be a key structural parameter, likely influenced by steric hindrance from the ortho-substituents.

-

Intermolecular Interactions: The crystal packing will likely be stabilized by N-H···O hydrogen bonds between the piperazine N-H donor and the nitro group oxygen acceptor of a neighboring molecule.

| Parameter | Anticipated Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry elements within the crystal. |

| Piperazine Ring | Chair Conformation | Most stable conformation for a six-membered saturated ring. |

| Aryl Substituent | Equatorial Position | Minimizes 1,3-diaxial steric interactions. |

| N-C (Aryl) Bond Length | ~1.40 - 1.45 Å | Standard sp² C to sp³ N bond length. |

| N-C (Aliphatic) Bond Length | ~1.46 - 1.48 Å | Standard sp³ C to sp³ N bond length. |

| C-Cl Bond Length | ~1.73 - 1.75 Å | Typical aromatic C-Cl bond distance. |

| Key Torsion Angle | C-C-N-C (Aryl-Piperazine) | Defines the orientation of the two ring systems. |

Corroborative Analysis: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[10][21][22]

The Role of In Silico Modeling

A DFT-based geometry optimization can predict the lowest energy conformation of the molecule in the gas phase. This allows for a direct comparison with the solid-state structure obtained from X-ray crystallography. Any significant differences between the two can reveal the influence of crystal packing forces on the molecule's conformation. Furthermore, DFT can be used to predict spectroscopic properties, such as the IR vibrational frequencies and NMR chemical shifts, providing a theoretical benchmark for the experimental data.[10]

Modeling Protocol

-

Initial Structure: Build an initial 3D model of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a reliable functional and basis set, such as B3LYP/6-311++G(d,p). This process finds the minimum energy structure.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled and compared directly with the experimental IR spectrum.

-

NMR Calculation: Use a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the ¹H and ¹³C NMR chemical shifts, which can then be compared to the experimental values.[10]

Conclusion: A Unified Molecular Portrait

The definitive molecular structure of this compound is best determined not by a single technique, but by the synergistic application of spectroscopy, X-ray diffraction, and computational modeling. This integrated approach ensures a self-validating and comprehensive understanding. The workflow begins with synthesis and spectroscopic confirmation of the molecule's identity (MS, IR, NMR). The pivotal step is the unambiguous determination of the 3D solid-state structure via single-crystal X-ray diffraction, which reveals the precise bond lengths, angles, and conformational details. Finally, DFT calculations provide a theoretical model that corroborates the experimental data and offers insight into the molecule's intrinsic energetic preferences. This rigorous, multi-pronged strategy provides the high-fidelity structural blueprint essential for advancing research in medicinal chemistry and materials science.

References

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate. [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press. [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. [Link]

-

CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. IJARIIE. [Link]

-

1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine. PubChem. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

(PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

-

piperazine, 1-(2-chloro-6-nitrophenyl)-4-methyl- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

1-(2-Nitrophenyl)piperazine. PubChem. [Link]

-

Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. ResearchGate. [Link]

-

Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor... ACS Publications. [Link]

-

Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. [Link]

-

1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. National Institutes of Health. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

-

1-(4-Nitrophenyl)piperazine. NIST WebBook. [Link]

-

Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCr Journals. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. PubMed Central. [Link]

- Simple preparation method for posaconazole and piperazine intermediate thereof.

-

Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

1-(4-Nitrophenyl)piperazine. NIST WebBook. [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]

Sources

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gup.ugal.ro [gup.ugal.ro]

- 9. 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. excillum.com [excillum.com]

- 17. researchgate.net [researchgate.net]

- 18. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digital.csic.es [digital.csic.es]

- 20. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Preamble: Charting the Unexplored Territory of a Novel Piperazine Derivative

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2-Chloro-6-nitrophenyl)piperazine

In the vast and dynamic landscape of medicinal chemistry, the piperazine scaffold stands as a cornerstone of therapeutic innovation.[1] Its versatile structure, a six-membered ring with two opposing nitrogen atoms, is a privileged motif found in a plethora of approved drugs, spanning indications from antipsychotics and antidepressants to anticancer and antiviral agents.[1][2] The strategic modification of the piperazine core allows for the fine-tuning of pharmacological activity, making each new derivative a potential key to unlocking novel therapeutic pathways.[3]

This guide focuses on one such derivative: This compound . Despite its well-defined chemical structure, its biological mechanism of action remains largely uncharted in publicly accessible scientific literature.[4] This document, therefore, serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a robust framework for its investigation. As a Senior Application Scientist, my objective is not to present established facts where none exist, but to leverage our collective expertise in structure-activity relationships (SAR) to hypothesize plausible mechanisms of action and to provide detailed, field-proven experimental protocols for their validation. This guide is structured to be a self-validating system, where each hypothesis is paired with a rigorous method for its empirical testing.

Chemical Profile of this compound

A thorough understanding of a compound's mechanism of action begins with its molecular identity. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 332023-12-8 | [4] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [4] |

| Molecular Weight | 241.67 g/mol | [4] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Part 1: Hypothesized Mechanism of Action - Modulation of Monoamine G-Protein Coupled Receptors (GPCRs)

Scientific Rationale

The phenylpiperazine moiety is a classic pharmacophore known for its interaction with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5] Many antipsychotic and antidepressant drugs contain this structural motif.[5][6] The substitution pattern on the phenyl ring dictates the receptor affinity and selectivity profile.[2] For instance, ortho-substituents can significantly influence binding. The presence of a chloro group at the 2-position and a nitro group at the 6-position on the phenyl ring of this compound suggests potential interactions with various GPCRs. The electron-withdrawing nature of these substituents could modulate the electronic properties of the phenyl ring and influence its binding to receptor pockets. Specifically, substituted phenylpiperazines have been shown to have an affinity for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors, among others.[6][7] Therefore, a plausible mechanism of action for this compound is the modulation of one or more of these receptors, leading to downstream signaling changes in neuronal pathways.

Potential Signaling Pathway: 5-HT₂ₐ Receptor Antagonism

A common mechanism for atypical antipsychotics is the antagonism of the 5-HT₂ₐ receptor. This receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, serotonin, it activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses. Antagonism by a compound like this compound would block this cascade.

Caption: Hypothesized 5-HT₂ₐ receptor antagonism pathway.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

[³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist radioligand).

-

This compound.

-

Mianserin (a non-selective serotonin antagonist, as a positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Microplate harvester and liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-5-HT₂ₐ cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add a constant concentration of [³H]Ketanserin (typically at its K_d value).

-

Add varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or the positive control, Mianserin.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a microplate harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Expected Outcome: A low K_i value would indicate high binding affinity of this compound for the 5-HT₂ₐ receptor, supporting the hypothesis that it acts as a modulator of this receptor.

Part 2: Hypothesized Mechanism of Action - Enzyme Inhibition

Scientific Rationale

Recent studies have shown that some nitrophenylpiperazine derivatives can act as enzyme inhibitors.[8] For example, a series of 4-nitrophenylpiperazine derivatives were identified as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis. The presence of the nitrophenyl group in this compound makes it a candidate for investigation as a potential enzyme inhibitor. The piperazine ring can serve as a scaffold to correctly orient the substituted phenyl ring into the active site of an enzyme.[8] The electron-withdrawing chloro and nitro groups may play a role in the interaction with amino acid residues in the enzyme's active site.

Potential Signaling Pathway: Tyrosinase Inhibition

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin synthesis. Inhibition of tyrosinase would block this pathway, leading to a reduction in melanin production.

Caption: Hypothesized tyrosinase inhibition pathway.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase.

-

L-DOPA (substrate).

-

This compound.

-

Kojic acid (a known tyrosinase inhibitor, as a positive control).

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

96-well microplate reader.

Methodology:

-

Assay Preparation:

-

Prepare stock solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in appropriate solvents (e.g., the compound and kojic acid in DMSO, tyrosinase and L-DOPA in buffer).

-

-

Inhibition Assay:

-

In a 96-well plate, add phosphate buffer.

-

Add varying concentrations of this compound or kojic acid.

-

Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

-

Expected Outcome: A low IC₅₀ value would indicate that this compound is a potent inhibitor of tyrosinase, supporting this hypothesized mechanism of action.

Summary of Hypothesized Mechanisms and Future Directions

The table below summarizes the plausible, yet unconfirmed, mechanisms of action for this compound based on structure-activity relationship analysis of the broader piperazine class.

| Hypothesized Mechanism | Target Class | Potential Therapeutic Area | Key Validating Experiment |

| GPCR Modulation | 5-HT₂ₐ Receptor (and other monoamine receptors) | Central Nervous System Disorders (e.g., psychosis, depression) | Radioligand Binding Assays, Functional Assays (e.g., calcium flux) |

| Enzyme Inhibition | Tyrosinase | Dermatology (e.g., hyperpigmentation disorders) | In Vitro Enzyme Inhibition Assays |

The logical progression for the investigation of this compound would be to first perform a broad panel of receptor binding and enzyme inhibition assays to identify its primary targets. Once high-affinity targets are identified, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Subsequent studies would involve cell-based assays to assess its effects on cellular signaling and, ultimately, in vivo studies to evaluate its pharmacological effects and therapeutic potential. This systematic approach, grounded in the principles of scientific integrity and logical progression, will be crucial in elucidating the true mechanism of action of this novel chemical entity.

References

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Molecular Structure, 13065 (2024).

-

Martin, G. E., et al. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 33(5), 1478-1484 (1990).

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 196-208 (2017).

-

This compound. Santa Cruz Biotechnology.

-

Rathi, E., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 415-435 (2024).

-

Melani, F., et al. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Il Farmaco, 44(6), 565-578 (1989).

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Google Cloud. 1

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

-

structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs. Benchchem.

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health.

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

-

1-(2-Chloro-6-nitrophenyl)4-methylpiperazine. Vibrant Pharma Inc.

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.

-

Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Amazon AWS.

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed.

-

4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 29(8), 1394-1398 (1986).

-

1-(2-Nitro-phenyl)-piperazine. Biosynth.

-

Glennon, R. A., et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(10), 3099-3104 (1991).

-

Nitro-substituted phenyl-piperazine compounds, their preparation and use in medicaments. Google Patents.

-

1-Substituted Piperidines. ResearchGate.

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Chloro-6-nitrophenyl)piperazine literature review

An In-Depth Technical Guide to 1-(2-Chloro-6-nitrophenyl)piperazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including antipsychotic, antihistamine, and anticancer treatments.[1][2][3][4] Its prevalence is due to its unique physicochemical properties, which can improve aqueous solubility and oral bioavailability, and its ability to be readily functionalized at its two nitrogen atoms. This guide provides a comprehensive technical overview of this compound, a valuable and highly functionalized building block for drug discovery. We will explore its core chemical properties, detail robust synthetic and derivatization methodologies with mechanistic insights, outline analytical characterization techniques, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Compound Profile

This compound is a substituted arylpiperazine that serves as a key starting material in organic synthesis. The presence of three distinct functional elements—a nucleophilic secondary amine, an electron-deficient aromatic ring, and a reducible nitro group—makes it a highly versatile scaffold for chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 332023-12-8 | [5][6] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [5][6] |

| Molecular Weight | 241.67 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Canonical SMILES | C1CN(CCN1)C2=C(C=CC=C2Cl)[O-] | |

| InChI Key | YJRCDSXLKPERNV-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective due to the electronic properties of the starting materials.

Causality of the Reaction: The SNAr mechanism is predicated on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. In 1,2-dichloro-3-nitrobenzene, the nitro group (NO₂) is a powerful EWG that significantly acidifies the ring protons and, more importantly, stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. The chlorine atom at the 2-position is ortho to the nitro group, making it highly activated and susceptible to displacement by a nucleophile like piperazine. The use of a slight excess of piperazine or a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure adapted from general methods for the N-arylation of piperazines.[7][8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-3-nitrobenzene (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Strategic Derivatization

The title compound is a valuable intermediate precisely because of its multiple handles for chemical modification. The two primary pathways for derivatization involve functionalization of the piperazine secondary amine and reduction of the aromatic nitro group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. scbt.com [scbt.com]

- 6. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

potential research applications of 1-(2-Chloro-6-nitrophenyl)piperazine

An In-depth Technical Guide on the Potential Research Applications of 1-(2-Chloro-6-nitrophenyl)piperazine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthetic utility and therapeutic potential of this compound. We will explore the molecule's foundational chemistry and delve into strategic applications that leverage its unique structural features for the discovery of novel bioactive compounds.

PART 1: Foundational Chemistry and Strategic Value

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in marketed drugs across a wide array of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in precise vectors allow for optimal interactions with biological targets. Furthermore, the two nitrogen atoms provide handles for tuning physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles.[3][4]

This compound is a particularly valuable starting material. The strategic placement of its functional groups—a nucleophilic secondary amine on the piperazine ring, a reactive aryl chloride, and a reducible nitro group—offers a trifecta of opportunities for chemical diversification. This allows for a modular and efficient approach to building libraries of complex molecules for biological screening.

Physicochemical Characteristics

A clear understanding of a starting material's properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 332023-12-8 | [5][6] |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [5] |

| Molecular Weight | 241.67 g/mol | [5] |

| Appearance | Solid | [6] |

Core Synthesis

The principal synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the ortho-nitro group activates the aryl chloride, making it susceptible to displacement by the nucleophilic nitrogen of piperazine.

Caption: General synthetic route to this compound.

PART 2: Key Research Applications and Methodologies

The true value of this compound is realized in its role as a versatile intermediate. We will now explore its application in two high-impact therapeutic areas: central nervous system (CNS) disorders and oncology.

Application in CNS Drug Discovery: Targeting Dopamine and Serotonin Receptors

The phenylpiperazine motif is a well-established pharmacophore in many antipsychotic and antidepressant medications.[1][7][8] These drugs often function by modulating neurotransmitter receptors, such as dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[9][10] The this compound scaffold provides an excellent starting point for creating novel receptor modulators.

The general workflow involves using the aryl chloride as a handle for introducing new aryl or heteroaryl groups via cross-coupling reactions, which can profoundly influence receptor affinity and selectivity.

Caption: Workflow for CNS drug discovery using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for diversifying the scaffold at the C2 position of the phenyl ring. The choice of ligand and base is critical and may require optimization depending on the specific boronic acid used.

-

Reagent Preparation: In a dry Schlenk flask under an inert argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq), to the flask. Causality Note: Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst for this type of coupling, providing the active Pd(0) species in situ.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 8-24 hours.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application in Oncology: Development of Kinase Inhibitors

Phenylpiperazine derivatives have also been identified as potent anticancer agents, with some acting as inhibitors of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] For this application, both the C2 and C6 positions of the phenyl ring are valuable points for modification. The nitro group at C6 can be chemically reduced to an amine, which then serves as a new anchor point for adding pharmacophoric elements via amide bond formation or other reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Hit2Lead | this compound | CAS# 332023-12-8 | MFCD01173865 | BB-5749393 [hit2lead.com]

- 7. mdpi.com [mdpi.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Chloro-6-nitrophenyl)piperazine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(2-Chloro-6-nitrophenyl)piperazine, a key heterocyclic intermediate in medicinal chemistry. The document elucidates the principal synthetic pathway via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic rationale and providing a representative experimental protocol. Key physicochemical properties are tabulated for reference. Furthermore, the guide explores the compound's strategic importance as a versatile building block in drug development, showcasing its potential for derivatization into more complex, pharmacologically active molecules. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Historical Context